molecular formula C20H22N4O2S2 B10978857 2-({5-[(benzylsulfanyl)methyl]-4-(2-methoxy-5-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

2-({5-[(benzylsulfanyl)methyl]-4-(2-methoxy-5-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Cat. No.: B10978857
M. Wt: 414.5 g/mol
InChI Key: AJRYHSHMFIHGBO-UHFFFAOYSA-N
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Description

2-({5-[(benzylsulfanyl)methyl]-4-(2-methoxy-5-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a benzylsulfanyl group, and a methoxy-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(benzylsulfanyl)methyl]-4-(2-methoxy-5-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group is introduced via nucleophilic substitution reactions, where a suitable benzyl halide reacts with a thiol derivative.

    Attachment of the Methoxy-Methylphenyl Group: This step involves the reaction of the triazole intermediate with a methoxy-methylphenyl derivative under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({5-[(benzylsulfanyl)methyl]-4-(2-methoxy-5-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.

    Substitution: The benzylsulfanyl and methoxy-methylphenyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-({5-[(benzylsulfanyl)methyl]-4-(2-methoxy-5-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({5-[(benzylsulfanyl)methyl]-4-(2-methoxy-5-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **2-({5-[(benzylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide
  • **2-({5-[(benzylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(5-chloro-2-methoxyphenyl)acetamide

Uniqueness

2-({5-[(benzylsulfanyl)methyl]-4-(2-methoxy-5-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is unique due to the specific combination of functional groups and the presence of the methoxy-methylphenyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H22N4O2S2

Molecular Weight

414.5 g/mol

IUPAC Name

2-[[5-(benzylsulfanylmethyl)-4-(2-methoxy-5-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H22N4O2S2/c1-14-8-9-17(26-2)16(10-14)24-19(22-23-20(24)28-12-18(21)25)13-27-11-15-6-4-3-5-7-15/h3-10H,11-13H2,1-2H3,(H2,21,25)

InChI Key

AJRYHSHMFIHGBO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)N2C(=NN=C2SCC(=O)N)CSCC3=CC=CC=C3

Origin of Product

United States

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